molecular formula C8H9BN2O2 B1387058 (3-甲基-1H-吲唑-7-基)硼酸 CAS No. 1310404-47-7

(3-甲基-1H-吲唑-7-基)硼酸

货号: B1387058
CAS 编号: 1310404-47-7
分子量: 175.98 g/mol
InChI 键: NOECVYNEVSUQPU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3-Methyl-1H-indazol-7-YL)boronic acid is a useful research compound. Its molecular formula is C8H9BN2O2 and its molecular weight is 175.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Methyl-1H-indazol-7-YL)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methyl-1H-indazol-7-YL)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗癌应用

(3-甲基-1H-吲唑-7-基)硼酸: 被用于合成具有潜在抗癌特性的化合物。 例如,吲唑衍生物已被评估其对各种人类癌细胞系的体外抗肿瘤活性 。硼酸部分在创建可用于测试其抑制癌细胞生长的功效的新化合物方面特别有用。

抗炎和镇痛特性

吲唑环是(3-甲基-1H-吲唑-7-基)硼酸结构的一部分,以其抗炎和镇痛作用而闻名。 这使其成为开发针对类风湿性关节炎和其他炎症性疾病等疾病的药物的重要组成部分

抗菌活性

研究表明,含吲唑的化合物表现出广泛的生物活性,包括抗菌、抗真菌和抗病毒作用。 这使得(3-甲基-1H-吲唑-7-基)硼酸成为合成可能潜在地解决各种病原体的耐药菌株的新型抗菌剂的关键成分

酶抑制

吲唑衍生物也因其在酶抑制中的作用而被探索。 它们已被用于创建人类法尼基焦磷酸合酶等酶的抑制剂,这在酶活性失调的疾病背景下意义重大

神经系统疾病

该化合物在开发治疗神经系统疾病的治疗方法方面有应用。 例如,它已被用于制备二氮杂双环庚烷作为α7神经元烟碱受体影响剂,这可能对治疗神经退行性疾病有影响

呼吸系统疾病

包括源自(3-甲基-1H-吲唑-7-基)硼酸的吲唑结构可以被用作治疗呼吸系统疾病的选择性抑制剂。 这是因为它们能够调节参与呼吸系统病理生理的特定激酶的活性

生化分析

Biochemical Properties

(3-Methyl-1H-indazol-7-YL)boronic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition studies. The compound interacts with enzymes such as proteases and kinases, inhibiting their activity by forming stable complexes. These interactions are crucial for understanding the compound’s potential therapeutic applications .

Cellular Effects

(3-Methyl-1H-indazol-7-YL)boronic acid has been shown to influence various types of cells and cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to altered cellular responses. For example, it may inhibit the proliferation of cancer cells by interfering with cell cycle regulators and inducing apoptosis. Additionally, (3-Methyl-1H-indazol-7-YL)boronic acid can impact metabolic pathways, leading to changes in energy production and utilization within cells .

Molecular Mechanism

The molecular mechanism of (3-Methyl-1H-indazol-7-YL)boronic acid involves its ability to bind to specific biomolecules and modulate their activity. The compound forms reversible covalent bonds with active site residues of enzymes, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression, as the compound may influence transcription factors and other regulatory proteins. The precise binding interactions and the resulting conformational changes in the target biomolecules are critical for understanding the compound’s mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-Methyl-1H-indazol-7-YL)boronic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that (3-Methyl-1H-indazol-7-YL)boronic acid remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of (3-Methyl-1H-indazol-7-YL)boronic acid vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects, including organ damage and impaired cellular function. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. Understanding the dosage effects is crucial for determining the compound’s safety and therapeutic potential .

Metabolic Pathways

(3-Methyl-1H-indazol-7-YL)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites and alter the activity of key metabolic enzymes. For example, it may inhibit enzymes involved in glycolysis or the tricarboxylic acid cycle, leading to changes in energy production. These interactions are essential for understanding the compound’s impact on cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of (3-Methyl-1H-indazol-7-YL)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. Understanding the transport and distribution of the compound is important for optimizing its therapeutic efficacy and minimizing potential side effects .

Subcellular Localization

(3-Methyl-1H-indazol-7-YL)boronic acid exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

属性

IUPAC Name

(3-methyl-2H-indazol-7-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O2/c1-5-6-3-2-4-7(9(12)13)8(6)11-10-5/h2-4,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOECVYNEVSUQPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC2=C(NN=C12)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601260685
Record name Boronic acid, B-(3-methyl-1H-indazol-7-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310404-47-7
Record name Boronic acid, B-(3-methyl-1H-indazol-7-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310404-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(3-methyl-1H-indazol-7-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Methyl-1H-indazol-7-YL)boronic acid
Reactant of Route 2
(3-Methyl-1H-indazol-7-YL)boronic acid
Reactant of Route 3
(3-Methyl-1H-indazol-7-YL)boronic acid
Reactant of Route 4
Reactant of Route 4
(3-Methyl-1H-indazol-7-YL)boronic acid
Reactant of Route 5
(3-Methyl-1H-indazol-7-YL)boronic acid
Reactant of Route 6
Reactant of Route 6
(3-Methyl-1H-indazol-7-YL)boronic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。